N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl sulfanyl group, a thiazole ring, and an isoindole carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .
This can be achieved through a nucleophilic aromatic substitution reaction where a nitrophenyl thiol reacts with a halogenated aromatic compound . The final step is the formation of the isoindole carboxamide moiety, which can be synthesized through a cyclization reaction involving phthalic anhydride and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl sulfanyl group can undergo redox reactions, affecting cellular redox balance. The isoindole carboxamide moiety can interact with DNA and proteins, influencing gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Isoindole Derivatives: Compounds like phthalimide and thalidomide share the isoindole structure and are known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer a diverse range of biological activities and potential applications. The presence of both the thiazole and isoindole moieties allows it to interact with multiple molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H14N4O5S2 |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C24H14N4O5S2/c29-21(14-1-10-19-20(13-14)23(31)27(22(19)30)24-25-11-12-34-24)26-15-2-6-17(7-3-15)35-18-8-4-16(5-9-18)28(32)33/h1-13H,(H,26,29) |
InChI Key |
PZVBIWRELKFLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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